1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride
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Overview
Description
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound that features a diazepane ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and diazepane rings in its structure suggests a wide range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions. Common reagents include pyrimidine derivatives and suitable leaving groups.
Final Purification: The compound is purified through recrystallization or chromatographic techniques to obtain the dihydrochloride salt form.
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to nucleotide-binding sites, while the diazepane ring can interact with protein structures, leading to inhibition or modulation of biological pathways. These interactions result in the compound’s pharmacological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar diazepane structure but lacks the pyrimidine moiety, resulting in different biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine ring but differ in the substituents on the diazepane ring, leading to variations in their pharmacological profiles.
Imidazole-Containing Compounds: While structurally different, imidazole derivatives exhibit similar biological activities, such as enzyme inhibition and receptor binding
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGIXXCQWKATNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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